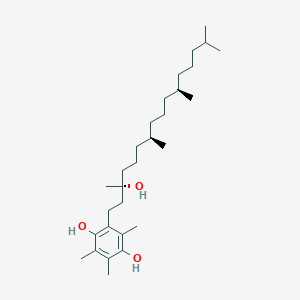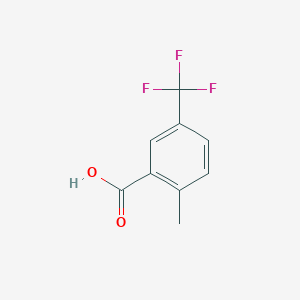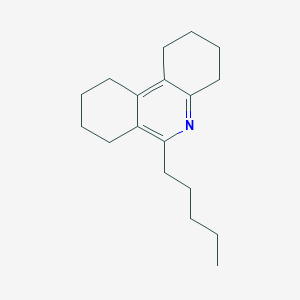
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has unique biochemical and physiological effects, making it a valuable tool for laboratory experiments. In
Mécanisme D'action
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is known to interact with specific receptors in the central nervous system, including the dopamine and serotonin receptors. This interaction leads to the modulation of various physiological processes, including mood, appetite, and pain perception.
Biochemical and Physiological Effects:
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and appetite. Additionally, it has been shown to decrease pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. Additionally, it has unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. However, the use of this compound in laboratory experiments is limited by its potential toxicity and the need for specific safety precautions.
Orientations Futures
There are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research. One potential direction is the investigation of the compound's potential therapeutic benefits for various neurological disorders, including depression and chronic pain. Additionally, the compound's interactions with specific neurotransmitter receptors could be further investigated to develop novel drugs with improved efficacy and fewer side effects. Finally, the compound's potential toxicity could be further investigated to develop safer methods for its use in laboratory experiments.
In conclusion, Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is a valuable tool for scientific research, with unique biochemical and physiological effects that make it a valuable tool for investigating specific physiological processes. The synthesis method for this compound is well-established, and it has been used in various scientific research fields. However, its potential toxicity and the need for specific safety precautions limit its use in laboratory experiments. Nonetheless, there are several future directions for the use of Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- in scientific research, including the investigation of its potential therapeutic benefits and the development of novel drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- is synthesized using a multi-step procedure that involves the reaction of pentylamine with 2,3-dichlorophenanthrene in the presence of a catalyst. This process yields the desired compound with high purity and yield.
Applications De Recherche Scientifique
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- has been used in various scientific research fields, including pharmacology, neuroscience, and biochemistry. This compound has been used to study the effects of specific neurotransmitters and their receptors on various physiological processes. Additionally, it has been used to investigate the mechanisms of action of certain drugs and the potential therapeutic benefits of novel compounds.
Propriétés
Numéro CAS |
10594-03-3 |
|---|---|
Nom du produit |
Phenanthridine, 1,2,3,4,7,8,9,10-octahydro-6-pentyl- |
Formule moléculaire |
C18H27N |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
Clé InChI |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
SMILES canonique |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Autres numéros CAS |
10594-03-3 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



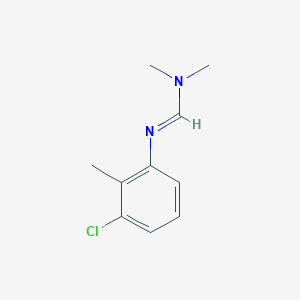

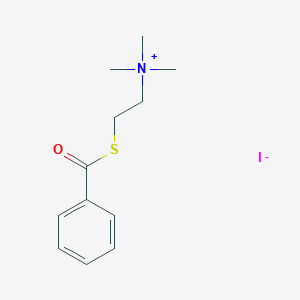


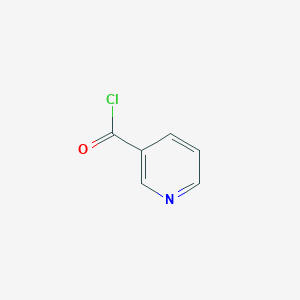


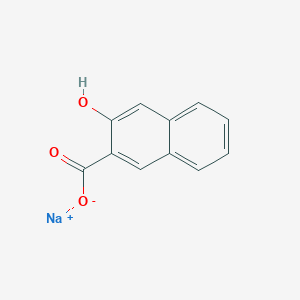
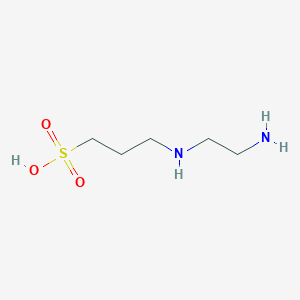
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
